molecular formula C9H17N3O B13063021 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Cat. No.: B13063021
M. Wt: 183.25 g/mol
InChI Key: YMJUCMHWQLSPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with amino and methyl groups

Preparation Methods

The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with 2-methylpropan-1-ol in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Chemical Reactions Analysis

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group in the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-(4-amino-3,5-dimethylpyrazol-1-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H17N3O/c1-6(5-13)4-12-8(3)9(10)7(2)11-12/h6,13H,4-5,10H2,1-3H3

InChI Key

YMJUCMHWQLSPTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)CO)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.